molecular formula C12H10F3N3O B8530021 3-(2-(Trifluoromethoxy)phenyl)pyridine-2,6-diamine

3-(2-(Trifluoromethoxy)phenyl)pyridine-2,6-diamine

Cat. No.: B8530021
M. Wt: 269.22 g/mol
InChI Key: VADUPCFXGNBVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(Trifluoromethoxy)phenyl)pyridine-2,6-diamine is a useful research compound. Its molecular formula is C12H10F3N3O and its molecular weight is 269.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10F3N3O

Molecular Weight

269.22 g/mol

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]pyridine-2,6-diamine

InChI

InChI=1S/C12H10F3N3O/c13-12(14,15)19-9-4-2-1-3-7(9)8-5-6-10(16)18-11(8)17/h1-6H,(H4,16,17,18)

InChI Key

VADUPCFXGNBVFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)N)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-iodopyridine-2,6-diamine (5 g, 21 mmol), 2-(trifluoromethoxy)phenyl boronic acid (4.82 g, 23 mmol) and sodium carbonate (2.48 g, 23 mmol) in ethanol (25 ml) and water (25 ml) was added tris(dibenzylideneacetone)dipalladium (0.292 g, 0.319 mmol) followed by tri-tert-butylphosphine (1M solution in toluene, 0.957 ml, 0.957 mmol). The reaction was heated to 78° C. for 16 hours before cooling to room temperature and addition of isopropylacetate (50 ml). The bi-phasic mixture was filtered through Arbocel™ and the filter cake washed with isopropylacetate (2×25 ml). The layers were separated and the organic phase washed with half saturated aqueous sodium hydrogen carbonate solution (50 ml) and water (2×25 ml) before concentration in vacuo. Toluene (2×25 ml) was added during the concentration process and evaporation continued to dryness. The crude residue was purified using silica gel column chromatography (Biotage™) eluting with isopropanol:toluene 5:95 to furnish the title compound as a solid, 90%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.957 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0.292 g
Type
catalyst
Reaction Step Four

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